![molecular formula C24H28ClN5OS B11218991 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11218991.png)
4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
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Overview
Description
1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a quinazolinone moiety
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The quinazolinone moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound lie in medicinal chemistry, where it has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, may exhibit anticancer properties. They interact with specific biological targets such as kinases involved in cell signaling pathways. The piperazine moiety enhances binding affinity, potentially leading to improved therapeutic effects.
Antimicrobial Properties
Compounds similar to 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione have been studied for their antimicrobial activities. The structural features allow for interactions with microbial enzymes, inhibiting growth and proliferation.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes. Its mechanism involves binding to active sites on target proteins, disrupting their function and leading to therapeutic effects.
Case Studies
Several studies have documented the pharmacological potential of quinazoline derivatives:
- Study on Anticancer Properties : A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
- Antimicrobial Activity Assessment : Research showed that modifications in the piperazine ring significantly enhanced antimicrobial activity against gram-positive and gram-negative bacteria .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of quinazoline derivatives revealed promising results against specific kinases implicated in cancer progression.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinazolinone moiety can inhibit certain enzymes. These interactions lead to various biological effects, including modulation of neurotransmitter levels and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Chlorophenyl)piperazine: Known for its central serotonin-mimetic action.
1-(4-Methoxyphenyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-(4-Trifluoromethylphenyl)piperazine: Known for its unique pharmacological properties.
Compared to these compounds, 1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is unique due to the presence of both the piperazine and quinazolinone moieties, which confer distinct chemical and biological properties .
Biological Activity
The compound 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered significant attention due to its diverse biological activities. Quinazolines are known for their roles in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H24ClN5OS
- Molecular Weight : 419.95 g/mol
This compound features a quinazoline core, which is functionalized with a piperazine moiety and a thione group, contributing to its potential pharmacological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that similar compounds with dual EGFR/VEGFR-2 kinase inhibitory activities showed promising results against various cancer cell lines. For instance, compounds with structures akin to this compound demonstrated IC50 values ranging from 1.50 to 5.86 µM against HCT-116 cells, indicating potent anti-tumor activity compared to standard treatments like sorafenib .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial effects. In a comparative study, several quinazoline-based compounds were synthesized and tested against Gram-positive and Gram-negative bacterial strains. Notably, compounds similar to the target compound exhibited moderate to strong antibacterial activity, with inhibition zones measuring up to 15 mm against Escherichia coli and Staphylococcus aureus strains .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolines has been documented extensively. Compounds derived from this scaffold have shown efficacy in reducing inflammation markers in various in vitro models. The presence of the thione group in the structure may enhance its ability to modulate inflammatory pathways .
Study on Antitumor Efficacy
In a recent study published in Scientific Reports, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer properties using flow cytometry and molecular docking techniques. The most active derivative demonstrated a significant ability to induce apoptosis in cancer cells, highlighting the therapeutic potential of quinazoline-based compounds in oncology .
Antimicrobial Screening
A comprehensive screening of quinazoline derivatives for antimicrobial activity was conducted by synthesizing several analogs and testing them against a panel of bacterial strains. The results indicated that certain modifications to the quinazoline structure could enhance antibacterial potency, making them viable candidates for further development as antimicrobial agents .
Data Summary
Activity Type | IC50/Activity Level | Tested Strains/Cells |
---|---|---|
Anticancer | 1.50 - 5.86 µM | HCT-116 (colon cancer) |
Antimicrobial | Inhibition zones up to 15 mm | E. coli, S. aureus |
Anti-inflammatory | Moderate efficacy | Various in vitro models |
Properties
Molecular Formula |
C24H28ClN5OS |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChI Key |
FXZBJRMVDVSDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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